3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid
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Overview
Description
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a chemical compound with the molecular formula C15H10ClNO5 and a molecular weight of 319.7 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a chlorophenoxy group and a nitrophenyl group attached to an acrylic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid typically involves the reaction of 3-chlorophenol with 3-nitrobenzaldehyde under basic conditions to form an intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its chlorophenoxy and nitrophenyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: A chloronitrophenol used in the synthesis of dyes, drugs, and pesticides.
3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid: A closely related compound with a similar structure but different positional isomerism.
Uniqueness
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a nitrophenyl group attached to an acrylic acid backbone makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-2-1-3-12(9-11)22-14-6-4-10(5-7-15(18)19)8-13(14)17(20)21/h1-9H,(H,18,19)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKGGPZULUXDA-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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